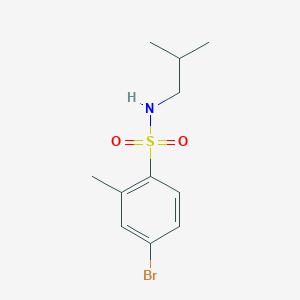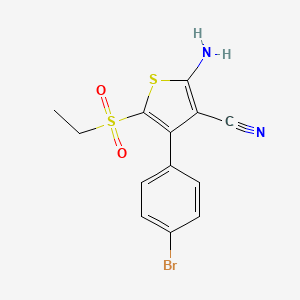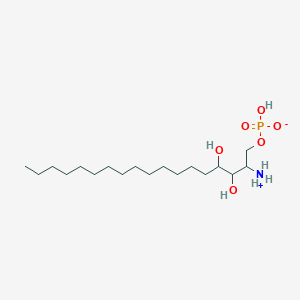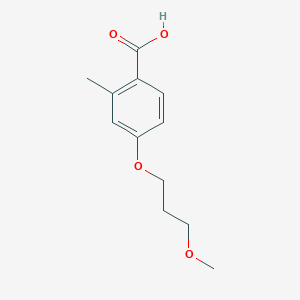
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-Bromo-5-fluorophénoxy)-N-cyclopropylacétamide est un composé organique qui appartient à la classe des acétamides. Il se caractérise par la présence d'un substituant bromo et fluoro sur le cycle phénoxy, ainsi que par un groupe cyclopropyle attaché à la partie acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-Bromo-5-fluorophénoxy)-N-cyclopropylacétamide implique généralement les étapes suivantes :
-
Formation de l'intermédiaire phénoxy : : Le produit de départ, le 3-bromo-5-fluorophénol, est mis à réagir avec un réactif approprié pour former l'intermédiaire phénoxy. Cette étape implique souvent l'utilisation d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF).
-
Réaction d'acylation : : L'intermédiaire phénoxy est ensuite soumis à une réaction d'acylation avec le chlorure de cyclopropylacétyle en présence d'une base telle que la triéthylamine. Cette réaction conduit à la formation de 2-(3-Bromo-5-fluorophénoxy)-N-cyclopropylacétamide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-Bromo-5-fluorophénoxy)-N-cyclopropylacétamide peut subir diverses réactions chimiques, notamment :
-
Réactions de substitution : : Les substituants bromo et fluoro sur le cycle phénoxy peuvent participer à des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent le méthylate de sodium et le tert-butylate de potassium.
-
Réactions d'oxydation et de réduction : : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions appropriées. Par exemple, l'oxydation peut être réalisée en utilisant des réactifs tels que le permanganate de potassium, tandis que la réduction peut être effectuée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions de substitution nucléophile peuvent produire des dérivés avec différents substituants sur le cycle phénoxy, tandis que les réactions d'oxydation et de réduction peuvent conduire à des modifications de l'état d'oxydation du composé.
4. Applications de la recherche scientifique
Le 2-(3-Bromo-5-fluorophénoxy)-N-cyclopropylacétamide a plusieurs applications de recherche scientifique, notamment :
-
Chimie : : Le composé est utilisé comme élément de base dans la synthèse organique, en particulier dans le développement de nouveaux médicaments et produits agrochimiques.
-
Biologie : : Il est étudié pour son activité biologique potentielle, notamment ses effets sur diverses voies cellulaires et son potentiel en tant qu'agent thérapeutique.
-
Médecine : : Des recherches sont en cours pour explorer son utilisation potentielle dans le traitement de maladies, en particulier celles impliquant l'inflammation et le cancer.
-
Industrie : : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'autres composés précieux.
5. Mécanisme d'action
Le mécanisme d'action du 2-(3-Bromo-5-fluorophénoxy)-N-cyclopropylacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à des changements dans les processus cellulaires. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation, réduisant ainsi les réponses inflammatoires.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
-
Medicine: : Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving inflammation and cancer.
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Composés similaires
-
3-Bromo-5-fluoro-2-(trifluorométhyl)pyridine : : Ce composé partage des substituants similaires sur le cycle phényle, mais diffère par la présence d'un groupe trifluorométhyle.
-
2-(3-Bromo-5-fluorophénoxy)éthanol : : Ce composé possède un cycle phénoxy similaire, mais contient un groupe éthanol au lieu de la partie acétamide.
Unicité
Le 2-(3-Bromo-5-fluorophénoxy)-N-cyclopropylacétamide est unique en raison de la présence de substituants bromo et fluoro sur le cycle phénoxy, ainsi que du groupe cyclopropyle attaché à la partie acétamide.
Propriétés
Formule moléculaire |
C11H11BrFNO2 |
|---|---|
Poids moléculaire |
288.11 g/mol |
Nom IUPAC |
2-(3-bromo-5-fluorophenoxy)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-3-8(13)5-10(4-7)16-6-11(15)14-9-1-2-9/h3-5,9H,1-2,6H2,(H,14,15) |
Clé InChI |
BYMWBBYTJOAFJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)COC2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)






![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)


